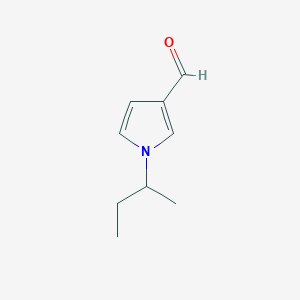
6-Amino-4-phenylquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-phenylquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a phenyl group at the 4th position on the quinoline ring. The presence of the quinoline-5,8-dione moiety is significant due to its biological and chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-phenylquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-phenylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and phenyl positions.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-ortho-quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-4-phenylquinoline-5,8-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of 6-Amino-4-phenylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets NAD(P)H-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS) and inducing mitochondrial dysfunction in cancer cells . This mechanism results in the selective inhibition of cancer cell proliferation and induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparación Con Compuestos Similares
6-Chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione: Exhibits similar biological activities but differs in the substitution pattern.
Isoquinoline-5,8-dione derivatives: Share the quinone moiety but have different ring structures and substitution patterns.
Uniqueness: 6-Amino-4-phenylquinoline-5,8-dione stands out due to its specific substitution at the 6th and 4th positions, which imparts unique chemical and biological properties. Its selective inhibition of cancer cells and potential to overcome multidrug resistance make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
824405-24-5 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
6-amino-4-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O2/c16-11-8-12(18)14-13(15(11)19)10(6-7-17-14)9-4-2-1-3-5-9/h1-8H,16H2 |
Clave InChI |
GZXIOPDZMROIEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
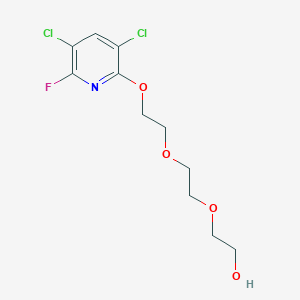
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
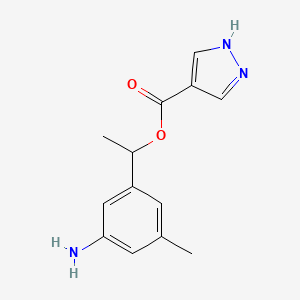
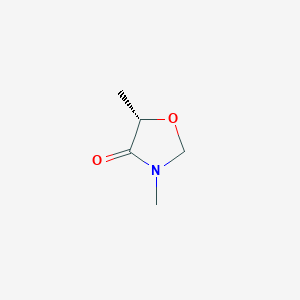


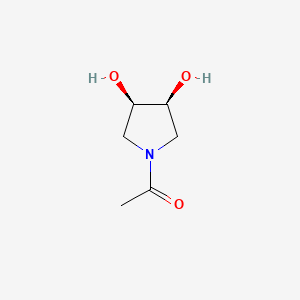
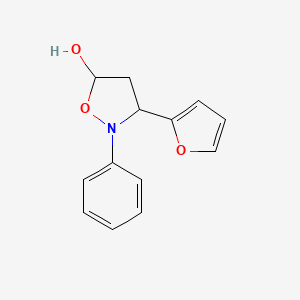

![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
